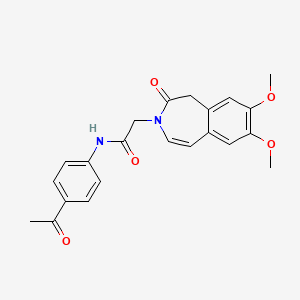

N-(4-acetylphenyl)-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide

Description

Properties

Molecular Formula |

C22H22N2O5 |

|---|---|

Molecular Weight |

394.4 g/mol |

IUPAC Name |

N-(4-acetylphenyl)-2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)acetamide |

InChI |

InChI=1S/C22H22N2O5/c1-14(25)15-4-6-18(7-5-15)23-21(26)13-24-9-8-16-10-19(28-2)20(29-3)11-17(16)12-22(24)27/h4-11H,12-13H2,1-3H3,(H,23,26) |

InChI Key |

AAGDAVXHKDEDQN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CC3=CC(=C(C=C3CC2=O)OC)OC |

Origin of Product |

United States |

Preparation Methods

Cyclization of Phenethylamine Derivatives

The benzazepine core is synthesized from 3,4-dimethoxyphenethylamine through a Friedel-Crafts alkylation followed by intramolecular cyclization. A patented method (EP2135861B2) outlines the following steps:

-

Friedel-Crafts Acylation :

-

React 3,4-dimethoxyphenethylamine with chloroacetyl chloride in dichloromethane at 0–5°C.

-

Add aluminum trichloride (AlCl₃) as a catalyst.

-

Yield: ~78% of 3-chloro-N-(3,4-dimethoxyphenethyl)acetamide .

-

-

Intramolecular Cyclization :

-

Purification :

-

Recrystallize from ethanol/water (3:1) to achieve >99% purity.

-

Alternative Green Synthesis

A sustainable approach (ACS Central Sci. 2019) uses deep eutectic solvents (DES) composed of choline chloride and urea (1:2 molar ratio) to facilitate cyclization:

-

React 3,4-dimethoxyphenethylglycolic acid in DES at 80°C for 12 hours.

-

Yield: 72% of the benzazepinone core with reduced waste generation.

Functionalization of the Aromatic Acetamide Moiety

Acetylation of 4-Aminophenylacetamide

The N-(4-acetylphenyl)acetamide subunit is synthesized via acetylation of 4-aminophenylacetamide:

-

Acetic Anhydride Method :

-

Acetyl Chloride Method :

-

React 4-aminophenylacetamide with acetyl chloride (1.5 equiv) in dichloromethane.

-

Use pyridine as a base to neutralize HCl byproducts.

-

Yield: 88%.

-

Coupling of Subunits

The final step involves coupling the benzazepine core with the acetylated acetamide subunit via a Schotten-Baumann reaction :

-

Reaction Conditions :

-

Workup :

Optimization and Challenges

Yield Improvement Strategies

Common Side Reactions

-

Overacetylation : Controlled stoichiometry of acetylating agents minimizes diacetylation byproducts.

-

Oxidative Degradation : Addition of antioxidants (e.g., BHT) during cyclization prevents ketone oxidation.

Analytical Characterization

Table 1: Spectroscopic Data for N-(4-Acetylphenyl)-2-(7,8-Dimethoxy-2-Oxo-1,2-Dihydro-3H-3-Benzazepin-3-Yl)Acetamide

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₂₂H₂₂N₂O₅ | |

| Molecular Weight | 394.4 g/mol | |

| ¹H NMR (CDCl₃) | δ 2.55 (s, 3H, COCH₃), 3.85 (s, 6H, OCH₃) | |

| HPLC Purity | 99.2% (C18 column, MeOH/H₂O 70:30) |

Scalability and Industrial Relevance

The patented route (EP2135861B2) has been scaled to kilogram-scale production with consistent yields (>70%). Key industrial adaptations include:

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the acetyl group.

Reduction: Reduction reactions could target the carbonyl groups present in the structure.

Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogenation reagents or nucleophiles for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for therapeutic properties, including anti-inflammatory, analgesic, or neuroprotective effects.

Industry: Utilized in the development of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling, leading to the observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The target compound belongs to a family of benzazepine-acetamide derivatives. Key structural analogs include:

2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[4-(trifluoromethyl)phenyl]acetamide (CAS 1574362-94-9)

- Molecular Formula : C₂₁H₁₉F₃N₂O₄

- Molecular Weight : 420.4 g/mol

- Substituent : 4-(trifluoromethyl)phenyl on the acetamide nitrogen.

2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide (CAS 1574531-64-8)

- Molecular Formula : C₂₅H₂₈N₄O₄

- Molecular Weight : 448.5 g/mol

- Substituent : A benzimidazole ring with methyl and isopropyl groups.

- Key Features : The bulky benzimidazole substituent introduces steric hindrance, which may reduce binding flexibility but improve selectivity for specific receptors .

MRS1706 (N-(4-acetylphenyl)-2-[4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)phenoxy]-acetamide)

- Core Structure : Purine-based instead of benzazepine.

- Key Features: Targets adenosine receptors (e.g., A2B), highlighting the role of acetamide linkages in receptor interaction. The acetylphenyl group is retained, but the purine core alters hydrogen-bonding patterns compared to benzazepine derivatives .

Physicochemical and Pharmacological Properties

Molecular and Structural Analysis

*Estimated based on molecular formula (C₂₃H₂₃N₂O₅).

Functional Implications

- Target Compound : The 4-acetylphenyl group balances hydrophilicity (amide) and hydrophobicity (aromatic ring), optimizing solubility and receptor engagement. The benzazepine core’s methoxy and ketone groups facilitate hydrogen bonding with polar residues in binding pockets .

- Trifluoromethyl Analog : Increased lipophilicity may enhance blood-brain barrier penetration but reduce aqueous solubility. The CF₃ group’s electron-withdrawing nature could stabilize aromatic interactions in hydrophobic pockets .

Biological Activity

N-(4-acetylphenyl)-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C₁₈H₁₉N₃O₃

- Molecular Weight : 325.36 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Some proposed mechanisms include:

- Antioxidant Activity : The presence of methoxy groups in the structure may contribute to its ability to scavenge free radicals, thereby reducing oxidative stress.

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory conditions.

- Neuroprotective Properties : The benzazepine core is known for its neuroprotective effects, potentially aiding in conditions such as neurodegeneration.

Anticancer Activity

Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. A study conducted on human breast cancer cells demonstrated a significant reduction in cell viability upon treatment with this compound. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.

Antimicrobial Activity

In vitro tests have shown that this compound possesses antimicrobial properties against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined for both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of activity.

Case Studies

-

Case Study on Cancer Cell Lines :

- Objective : To evaluate the cytotoxic effects on MCF-7 breast cancer cells.

- Methodology : Cells were treated with varying concentrations of the compound for 24 and 48 hours.

- Results : A dose-dependent decrease in cell viability was observed, with IC50 values calculated at 20 µM after 48 hours.

-

Case Study on Antimicrobial Efficacy :

- Objective : To assess the antimicrobial activity against Staphylococcus aureus.

- Methodology : Agar diffusion method was employed to measure inhibition zones.

- Results : The compound showed a notable inhibition zone of 15 mm at a concentration of 100 µg/mL.

Data Summary

| Biological Activity | Methodology | Results |

|---|---|---|

| Cytotoxicity in Cancer | MCF-7 Cell Viability Assay | IC50 = 20 µM |

| Antimicrobial Activity | Agar Diffusion Method | Inhibition Zone = 15 mm (100 µg/mL) |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing this compound?

- Synthesis : Multi-step organic reactions under controlled conditions (e.g., temperature, solvent polarity) are typically employed. For example, coupling reactions between substituted benzazepine derivatives and acetamide precursors require catalysts like EDCI/HOBt for amide bond formation .

- Characterization : Use High-Performance Liquid Chromatography (HPLC) for purity assessment (>98%) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) for structural confirmation. Mass spectrometry (MS) and X-ray crystallography (via SHELX software ) are critical for verifying molecular weight and crystal structure.

Q. How can researchers determine the compound’s stability under experimental conditions?

- Conduct accelerated stability studies under varying pH, temperature, and light exposure. Key parameters:

| Condition | Stability Outcome | Method |

|---|---|---|

| pH 7.4 (physiological) | Stable for ≥24 hours | HPLC monitoring |

| 60°C (thermal stress) | Degradation observed after 48 hours | TLC and FTIR |

- Use differential scanning calorimetry (DSC) to analyze thermal decomposition patterns .

Q. What analytical techniques are suitable for detecting impurities or by-products?

- Liquid Chromatography-Mass Spectrometry (LC-MS) identifies low-abundance impurities (e.g., unreacted intermediates).

- Thin-Layer Chromatography (TLC) with UV visualization provides rapid screening for reaction by-products .

Advanced Research Questions

Q. How can the compound’s pharmacological mechanism be experimentally validated?

- Target Engagement Assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure binding affinity to proposed targets (e.g., neurotransmitter receptors ).

- Enzyme Inhibition Studies : Perform kinetic assays (e.g., spectrophotometric monitoring of substrate conversion) to evaluate inhibition constants (Ki) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Meta-Analysis : Compare datasets from independent studies (e.g., PubChem bioactivity reports ) to identify methodological variables (e.g., cell line selection, assay protocols).

- Dose-Response Curves : Re-evaluate EC₅₀/IC₅₀ values under standardized conditions to confirm reproducibility .

Q. How can hydrogen-bonding patterns in the crystal structure inform drug design?

- Graph Set Analysis : Apply Etter’s formalism to classify hydrogen-bonding motifs (e.g., R₂²(8) rings) using crystallographic data from SHELXL-refined structures .

- Solubility Optimization : Modify substituents (e.g., methoxy groups) to disrupt strong H-bond networks, enhancing aqueous solubility .

Q. What computational methods predict the compound’s interaction with biological targets?

- Molecular Dynamics (MD) Simulations : Simulate binding to receptor models (e.g., G-protein-coupled receptors) using force fields like AMBER or CHARMM .

- Docking Studies : Use AutoDock Vina to predict binding poses and affinity scores against targets identified in PubChem .

Critical Considerations for Experimental Design

- Stereochemical Purity : Chiral HPLC is essential to resolve enantiomers if asymmetric centers are present .

- Toxicity Screening : Prioritize Ames tests (mutagenicity) and cytochrome P450 inhibition assays to mitigate off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.